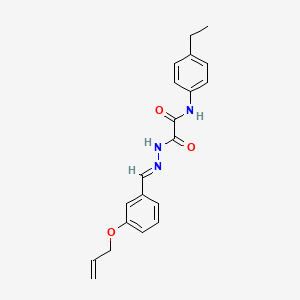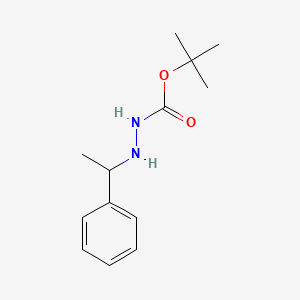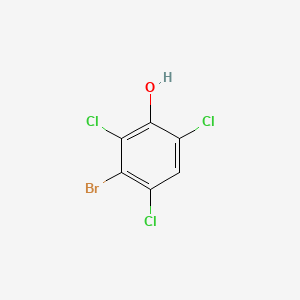![molecular formula C24H23N3O3S B12006224 2-({2-Oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12006224.png)
2-({2-Oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate , belongs to the class of organic compounds called 1,4-isoquinolinediones . It features a C=O group at positions 1 and 4 within its isoquinoline scaffold .
Preparation Methods
Synthetic Routes:: The synthetic route to this compound involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate . This reaction yields 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters . Subsequent treatment with phosphorus oxychloride converts these esters into the corresponding esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids .
Industrial Production:: Information on industrial-scale production methods for this compound is limited, but it is typically synthesized in research laboratories.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur at various positions.
Other Transformations: Further modifications may involve amide bond formation, esterification, and cyclization.
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄).
Substitution: Nucleophiles (e.g., amines, alkoxides).
Other Transformations: Acid chlorides, bases, and catalysts.
Major Products:: The specific products formed depend on reaction conditions and substituents present.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential drug candidates due to its structural features.
Chemical Biology: Studying biological processes and interactions.
Industry: As a starting material for the synthesis of other compounds.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with molecular targets, possibly including caspase-3 , involved in apoptosis pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s unique structure sets it apart. Similar compounds include related isoquinolinediones and derivatives.
Properties
Molecular Formula |
C24H23N3O3S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[(1-benzamido-2-oxo-2-phenylethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H23N3O3S/c25-21(29)19-17-13-7-8-14-18(17)31-24(19)27-22(20(28)15-9-3-1-4-10-15)26-23(30)16-11-5-2-6-12-16/h1-6,9-12,22,27H,7-8,13-14H2,(H2,25,29)(H,26,30) |
InChI Key |
AYXKYOGNILIAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)





![5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006185.png)


![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006207.png)
![1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12006208.png)

